2',3'-二脱氧尿苷
描述
2',3'-二脱氧尿苷是一种合成的核苷类似物,其核糖糖的2'和3'位置缺少羟基。该化合物在结构上类似于尿苷,一种天然存在的核苷,但由于缺少这些羟基,它表现出独特的性质,使其在各种科学和医学应用中发挥作用。 2',3'-二脱氧尿苷的分子式为C9H12N2O4,分子量为212.20 g/mol .
科学研究应用
2',3'-二脱氧尿苷在科学研究中具有广泛的应用范围:
化学: 它被用作合成其他核苷类似物的构建模块。
生物学: 该化合物用于研究DNA合成和修复机制。
作用机制
2',3'-二脱氧尿苷通过在复制过程中被整合到DNA中发挥作用,在那里它充当链终止剂。这种整合阻止了进一步核苷酸的添加,有效地停止了DNA合成。 该化合物靶向病毒逆转录酶,使其对逆转录病毒如HIV有效 . DNA合成的抑制导致病毒复制的抑制和受感染个体病毒载量的减少。
生化分析
Biochemical Properties
2’,3’-Dideoxyuridine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several key enzymes and proteins, including reverse transcriptase, which is essential for the replication of retroviruses such as HIV. By incorporating into the viral DNA during replication, 2’,3’-Dideoxyuridine terminates the DNA chain elongation process, thereby inhibiting viral replication . Additionally, it interacts with cellular enzymes such as thymidine kinase, which phosphorylates 2’,3’-Dideoxyuridine to its active triphosphate form, further enhancing its antiviral activity .
Cellular Effects
2’,3’-Dideoxyuridine exerts profound effects on various types of cells and cellular processes. In infected cells, it inhibits viral replication by terminating DNA chain elongation. This action disrupts the viral life cycle and prevents the production of new virions . Furthermore, 2’,3’-Dideoxyuridine influences cell signaling pathways and gene expression by interfering with the synthesis of viral DNA. This interference can lead to alterations in cellular metabolism and the activation of cellular defense mechanisms . In addition, 2’,3’-Dideoxyuridine has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 2’,3’-Dideoxyuridine involves its incorporation into the growing DNA chain during replication. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, 2’,3’-Dideoxyuridine acts as a chain terminator, preventing the addition of further nucleotides . This inhibition of DNA synthesis is primarily mediated through its interaction with reverse transcriptase in retroviruses and DNA polymerase in cellular systems . Additionally, 2’,3’-Dideoxyuridine can inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, further disrupting DNA synthesis and repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxyuridine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In vitro studies have shown that 2’,3’-Dideoxyuridine can maintain its antiviral activity for several days, but its efficacy may diminish with extended exposure . Long-term effects on cellular function have been observed in in vivo studies, where prolonged administration of 2’,3’-Dideoxyuridine led to sustained inhibition of viral replication and reduced viral load .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxyuridine vary with different dosages in animal models. At low doses, it effectively inhibits viral replication without causing significant toxicity . At higher doses, 2’,3’-Dideoxyuridine can induce toxic effects, including bone marrow suppression and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve antiviral activity, while exceeding this threshold can lead to adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
2’,3’-Dideoxyuridine is involved in several metabolic pathways, primarily related to its activation and degradation. Upon entering the cell, it is phosphorylated by thymidine kinase to form 2’,3’-Dideoxyuridine monophosphate, which is further phosphorylated to its active triphosphate form . This triphosphate form is incorporated into the viral DNA, leading to chain termination . Additionally, 2’,3’-Dideoxyuridine can undergo deamination by cytidine deaminase, resulting in the formation of 2’,3’-Dideoxycytidine, which retains antiviral activity .
Transport and Distribution
The transport and distribution of 2’,3’-Dideoxyuridine within cells and tissues are facilitated by nucleoside transporters . These transporters enable the uptake of 2’,3’-Dideoxyuridine into cells, where it can exert its antiviral effects. Once inside the cell, 2’,3’-Dideoxyuridine is distributed to various cellular compartments, including the nucleus, where it is incorporated into the viral DNA . The compound’s distribution is influenced by its affinity for nucleoside transporters and its ability to cross cellular membranes .
Subcellular Localization
2’,3’-Dideoxyuridine exhibits specific subcellular localization patterns that are critical for its activity. It is primarily localized in the nucleus, where it interacts with viral and cellular DNA . The compound’s localization is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized and transported by nucleoside transporters . Additionally, post-translational modifications, such as phosphorylation, play a role in directing 2’,3’-Dideoxyuridine to specific subcellular compartments .
准备方法
合成路线和反应条件
2',3'-二脱氧尿苷的合成通常涉及从尿苷中选择性去除羟基。 一种常见的方法是使用Mitsunobu反应,其中尿苷在适当的醇存在下与三苯基膦和偶氮二羧酸二乙酯反应,生成所需的二脱氧化合物 . 另一种方法涉及在三苯基膦和偶氮二羧酸二乙酯存在下使用双(N-烷基氨基甲酰氧基甲基)磷酸酯,以生成2',3'-二脱氧尿苷 .
工业生产方法
2',3'-二脱氧尿苷的工业生产可能涉及微生物方法,如转二脱氧核糖基化,其中使用大肠杆菌等微生物从尿苷和腺嘌呤生产该化合物 . 通过调整pH和温度条件,可以优化这种方法以实现大规模生产。
化学反应分析
反应类型
2',3'-二脱氧尿苷会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成尿嘧啶衍生物。
还原: 还原反应可以将其转化为其他核苷类似物。
取代: 它可以在温和条件下发生亲核取代反应,形成不同的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 可以使用胺和硫醇等亲核试剂。
形成的主要产物
相似化合物的比较
2',3'-二脱氧尿苷与其他核苷类似物类似,例如:
3'-叠氮-3'-脱氧胸腺嘧啶 (AZT): 两种化合物都用作抗病毒剂,但AZT在3'位有一个叠氮基团,使其对HIV更有效.
2',3'-二脱氧胞苷: 该化合物也用于抗病毒治疗,但含有胞嘧啶碱而不是尿嘧啶碱.
2',3'-二脱氧肌苷: 结构类似,但含有肌苷碱,用于治疗HIV.
2',3'-二脱氧尿苷的独特之处在于它特异性地整合到DNA中,并且能够充当链终止剂,使其成为抗病毒治疗和研究中的一种有价值的工具 .
属性
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTXLJHDSNXMW-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208558 | |
Record name | 2',3'-Dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5983-09-5 | |
Record name | 2',3'-Dideoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005983095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2',3'-dideoxyuridine against retroviruses like HIV?
A1: 2',3'-Dideoxyuridine exerts its antiviral effect by first being phosphorylated intracellularly to its active metabolite, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP) [, ]. ddUTP then acts as a potent and selective inhibitor of the reverse transcriptase (RT) enzyme of retroviruses like HIV [, , , ]. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain [, ]. Due to the lack of a 3'-hydroxyl group, ddUTP terminates further DNA chain elongation, ultimately blocking viral replication [, , ].
Q2: Why is 2',3'-dideoxyuridine itself considered inactive against HIV in cells, despite the potency of its triphosphate form?
A2: Although ddUTP is a potent inhibitor of HIV reverse transcriptase, ddUrd itself displays poor anti-HIV activity in cells [, ]. This is attributed to its inefficient intracellular conversion to the active triphosphate form, primarily due to its low affinity for cellular nucleoside kinases responsible for the initial phosphorylation step [, ].
Q3: What novel metabolic pathways have been discovered for 2',3'-dideoxyuridine and its analogues?
A4: Research has revealed a previously unrecognized metabolic pathway for 2',3'-dideoxyuridine and similar analogues involving the formation of 5'-O-diphosphohexose derivatives []. Specifically, 2',3'-dideoxyuridine-5'-O-diphosphoglucose and 2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine were identified in human peripheral blood mononuclear cells and bone marrow cells exposed to radiolabeled 2',3'-dideoxyuridine []. These findings suggest unique metabolic features of 2',3'-dideoxyuridine that may contribute to its distinct pharmacological profile.
Q4: What is the molecular formula and molecular weight of 2',3'-dideoxyuridine?
A4: The molecular formula of 2',3'-dideoxyuridine is C9H12N2O5, and its molecular weight is 228.20 g/mol.
Q5: How do structural modifications of the 2',3'-dideoxyuridine scaffold affect its antiviral activity?
A6: Modifications at the 5-position of the uracil ring have been explored, with varying effects on activity: * 5-Alkyl substitutions: Small alkyl groups like methyl (thymidine) and ethyl generally retain or even enhance potency [, , ]. * 5-Halogens: Halogen substitutions, particularly chlorine (FddClUrd) at the 5-position, have demonstrated potent and selective anti-HIV-1 activity [, , ]. * 5-Alkoxymethyl groups: These modifications did not show significant activity against HIV-1 []. * 5-o-Carboranyl: This bulky, lipophilic substitution resulted in weak anti-HIV activity []. * 6-Benzyl group: When combined with a 1-[(2-hydroxyethoxy)methyl] substituent, this modification yielded potent anti-HIV-1 activity [].
Q6: What is the impact of modifications at the 3'-position on the activity of 2',3'-dideoxyuridine analogues?
A7: The 3'-position is crucial for activity. Replacing the 3'-hydroxyl with: * Azido (AzddU): Retains potent anti-HIV activity, but shows cell type-dependent metabolism [, ]. * Fluoro (FddUrd): Generally enhances potency and selectivity against HIV [, ]. * Amino: Results in loss of significant antiviral activity []. * Isocyano: Leads to loss of anti-HIV activity and increased cytotoxicity compared to the azido analogue []. * Triazol-1-yl: Does not show significant anti-HIV activity [].
Q7: What is the significance of the 5'-hydroxyl group in 2',3'-dideoxyuridine for its antiviral activity?
A8: The 5'-hydroxyl group is essential for the phosphorylation of 2',3'-dideoxyuridine to its active triphosphate form []. Modifications at this position generally lead to a significant reduction or complete loss of antiviral activity, highlighting its critical role in the drug's mechanism of action [, ].
Q8: What is the in vitro antiviral activity of 2',3'-dideoxyuridine and its analogues?
A10: The provided research focuses on the activity of 2',3'-dideoxyuridine derivatives rather than the parent compound itself. Notably: * 3'-Azido-2',3'-dideoxyuridine (AzddU): Demonstrates potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells, comparable to AZT [, , , ]. * 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-halogen derivatives: Exhibit potent anti-HIV-1 activity in MT4 cells, with FddClUrd showing selectivity comparable to AZT []. * 2,5'-Anhydro analogues of AzddU and AZT: Display significant anti-HIV-1 activity, although generally lower than their parent compounds []. * 3'-Amino-2',3'-dideoxy-5-fluorouridine: Shows activity against adenovirus and some Gram-positive bacteria but not against HIV [].
Q9: What strategies have been explored to improve the delivery of 2',3'-dideoxyuridine monophosphate into cells?
A12: Due to the poor cellular uptake of 2',3'-dideoxyuridine monophosphate (ddUMP), researchers have explored the use of membrane-permeable prodrugs []. One approach involves masking the phosphate group with lipophilic pivaloyloxymethyl (piv) groups, creating bis(pivaloyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate (piv2-ddUMP) []. This prodrug successfully delivered ddUMP into human T cells, leading to the formation of active di- and triphosphate metabolites and exhibiting anti-HIV-1 activity []. This “masked nucleotide” strategy holds promise for overcoming the limitations of poor cellular uptake associated with nucleotide analogues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。